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Abstract
Gadolinium nitride (GdN) has emerged as a compelling material for spintronic applications

due to theoretical predictions of its half-metallic and ferromagnetic properties. This technical

guide provides a comprehensive overview of the theoretical frameworks and computational

methodologies employed to predict and characterize the half-metallicity of GdN. It is intended

for researchers, scientists, and professionals in materials science and drug development who

are interested in the computational prediction of material properties. This document

summarizes key quantitative data from various theoretical studies, details the computational

protocols, and visualizes the logical workflow of these predictions.

Introduction
Half-metallic materials are a class of materials that exhibit metallic behavior for one spin

channel (either spin-up or spin-down electrons) while behaving as a semiconductor or insulator

for the opposite spin channel. This unique electronic structure results in a 100% spin-polarized

current, making them highly desirable for spintronic devices such as spin-filters and magnetic

tunnel junctions. Gadolinium nitride (GdN), a rare-earth nitride, has been the subject of

numerous theoretical investigations that predict its potential as a half-metallic ferromagnet.[1]

These studies are crucial for understanding its intrinsic electronic and magnetic properties,

guiding experimental efforts, and enabling the design of novel spintronic devices.
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First-principles calculations based on Density Functional Theory (DFT) are the primary tools

used to predict the electronic and magnetic properties of materials like GdN. Several studies

have employed different approximations within DFT to investigate the half-metallicity of GdN.

Electronic Structure and Magnetism
Theoretical calculations consistently predict that GdN is a ferromagnetic material. The half-

metallicity arises from a large gap at the Fermi energy in the minority spin states, while the

majority spin states show metallic character with electron and hole pockets at the Fermi

surface.[1] The magnetic moment of GdN is predicted to be approximately 7 μB per formula

unit, primarily originating from the localized 4f electrons of the Gadolinium atom.

Quantitative Data from Theoretical Studies
The following table summarizes key quantitative data obtained from various theoretical studies

on GdN. It is important to note that the calculated values can vary depending on the

computational method and parameters used.

Computatio
nal Method

Ueff (eV)
Lattice
Constant
(Å)

Magnetic
Moment
(μB/f.u.)

Half-
Metallic
Gap (eV)

Reference

LSDA - - - - [2]

LSDA+U 9.2

4.974

(experimental

)

- ~0.5-0.6 [2]

GGA (PBE) +

U
6.7 (J=0.7) - - - [1]

TB-LMTO

(LDA)
- 4.935 6.99 - [3]

Note: A comprehensive table with all parameters from all studies is challenging to compile as

not all publications report every parameter.
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The prediction of half-metallicity in GdN relies on sophisticated computational methods. The

following sections detail the typical protocols employed in these first-principles calculations.

Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of

many-body systems. The calculations are typically performed using software packages like

VASP (Vienna Ab initio Simulation Package) or Quantum ESPRESSO.

3.1.1. Crystal Structure

The calculations begin with the experimental crystal structure of GdN, which is the rock-salt

(B1) structure. The experimentally determined lattice constant is often used as a starting point.

3.1.2. Exchange-Correlation Functional

The choice of the exchange-correlation functional is crucial in DFT calculations. For GdN, both

the Local Spin Density Approximation (LSDA) and the Generalized Gradient Approximation

(GGA) have been used.

3.1.3. DFT+U Method

Due to the strongly correlated nature of the Gd 4f electrons, standard DFT functionals can be

insufficient. The DFT+U method is often employed to better describe the on-site Coulomb

interaction of these localized electrons. This involves adding a Hubbard U term to the

Hamiltonian. The effective U parameter (Ueff = U - J) is a critical parameter in these

calculations.

3.1.4. Pseudopotentials and Basis Sets

The interaction between the core and valence electrons is typically described by

pseudopotentials. The projector augmented-wave (PAW) method is a commonly used

approach. The electronic wavefunctions are expanded in a plane-wave basis set with a specific

kinetic energy cutoff.

3.1.5. Brillouin Zone Integration
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The integration over the Brillouin zone is performed using a Monkhorst-Pack grid of k-points.

The density of this grid is crucial for obtaining accurate results.

3.1.6. Convergence Criteria

The calculations are considered converged when the total energy difference between

successive self-consistent field cycles is below a certain threshold (e.g., 10-6 eV).

Visualization of the Computational Workflow
The following diagram illustrates the typical workflow for the theoretical prediction of half-

metallicity in GdN using first-principles calculations.
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Computational workflow for predicting GdN half-metallicity.

Conclusion
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Theoretical predictions based on first-principles calculations have been instrumental in

identifying gadolinium nitride as a promising half-metallic ferromagnet. These computational

studies provide valuable insights into its electronic and magnetic properties, paving the way for

its application in spintronic technologies. The continued refinement of computational methods

and the synergistic interplay between theory and experiment will be crucial for the realization of

GdN-based spintronic devices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Electronic Structure: Density Functional Theory — | QuantumATKX-2025.06
Documentation [docs.quantumatk.com]

2. Applying the FAIR Principles to computational workflows - PMC [pmc.ncbi.nlm.nih.gov]

3. Principles for data analysis workflows | PLOS Computational Biology [journals.plos.org]

To cite this document: BenchChem. [Theoretical Predictions of Half-Metallicity in Gadolinium
Nitride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584469#theoretical-predictions-of-gadolinium-
nitride-half-metallicity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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